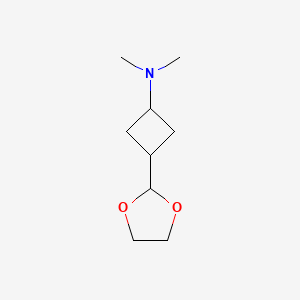

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine

CAS No.: 2742653-92-3

Cat. No.: VC11996756

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2742653-92-3 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | UNBVYUMFACITSB-UHFFFAOYSA-N |

| SMILES | CN(C)C1CC(C1)C2OCCO2 |

| Canonical SMILES | CN(C)C1CC(C1)C2OCCO2 |

Introduction

Chemical Identity and Structural Features

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride (CAS 2742653-93-4) is a bicyclic organic compound featuring a cyclobutane core substituted with a 1,3-dioxolane ring and a dimethylamine group, isolated as its hydrochloride salt . Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol .

Structural Analysis

-

Cyclobutane Core: A strained four-membered hydrocarbon ring contributing to conformational rigidity .

-

1,3-Dioxolane Substituent: A five-membered ring containing two oxygen atoms at the 1, and 3 positions, often utilized as a ketone/aldehyde protecting group .

-

Dimethylamine Group: A tertiary amine (–N(CH₃)₂) providing basicity and potential for hydrogen bonding .

Table 1: Key Structural and Chemical Data

Synthesis and Reaction Pathways

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form .

-

Stability: The dioxolane ring is acid-labile, requiring neutral or mildly basic conditions for storage .

Spectroscopic Data

-

¹H NMR: Expected signals include:

-

IR: Peaks at ~1100 cm⁻¹ (C–O–C ether), ~1600 cm⁻¹ (N–H bend, amine) .

Applications and Biological Relevance

Pharmaceutical Intermediates

-

Chiral Building Blocks: The cyclobutane core serves as a rigid scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs) .

-

Antifungal Agents: Dioxolane derivatives exhibit activity against Rhizoctonia solani and Botrytis cinerea .

Catalysis and Materials Science

-

Ligand Design: Cyclobutane-dioxolane hybrids act as polydentate ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions .

-

Organogelators: Chiral cyclobutane derivatives self-assemble into gels for nanomaterials .

Table 3: Biological Activity of Analogous Compounds

| Compound | Activity (IC₅₀/EC₅₀) | Target Organism | Source |

|---|---|---|---|

| Dioxolane-triazole conjugate (D26) | 8.0 μM (duckweed growth) | Lemna paucicostata | |

| Cyclobutane β-peptides | Anti-aggregation (CD study) | In vitro models |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume